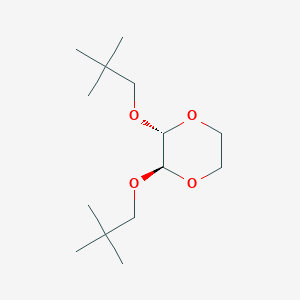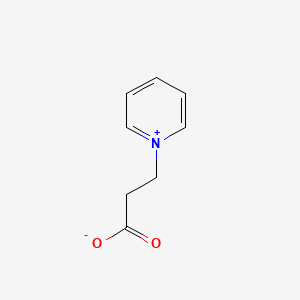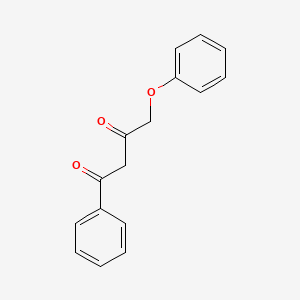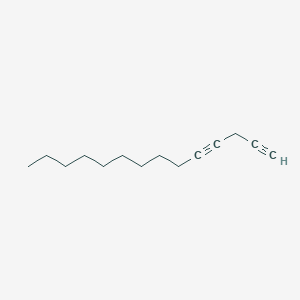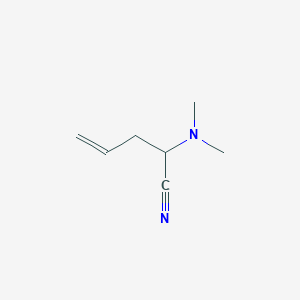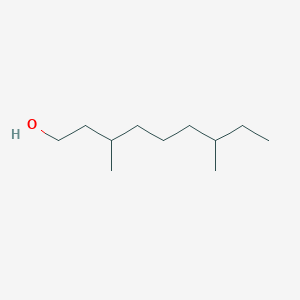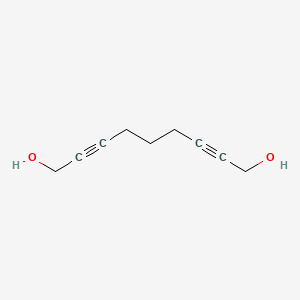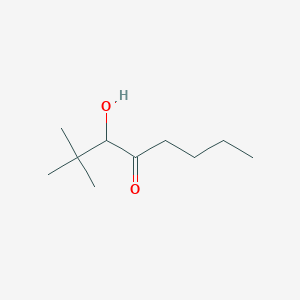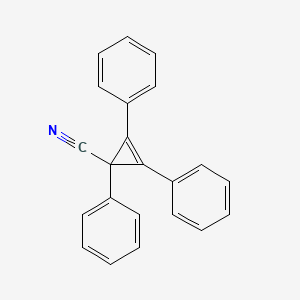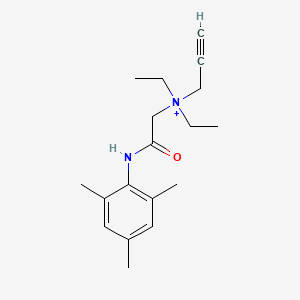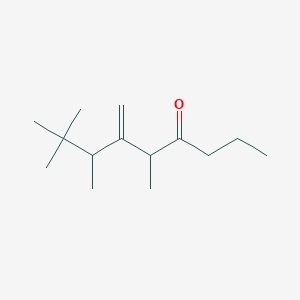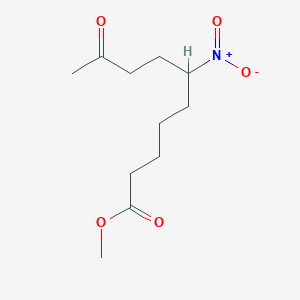
Decanoic acid, 6-nitro-9-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 6-nitro-9-oxo-, methyl ester is an organic compound with the molecular formula C11H19NO5 This compound is a derivative of decanoic acid, featuring a nitro group at the 6th position and a keto group at the 9th position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 6-nitro-9-oxo-, methyl ester typically involves the nitration of decanoic acid followed by esterification. The nitration process introduces the nitro group at the 6th position, while the keto group at the 9th position can be introduced through oxidation reactions. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 6-nitro-9-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Decanoic acid, 6-nitro-9-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decanoic acid, 6-nitro-9-oxo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the keto and ester groups can interact with active sites of enzymes, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, 9-oxo-, methyl ester: Lacks the nitro group at the 6th position.
Methyl decanoate: Lacks both the nitro and keto groups.
Capric acid methyl ester: Another name for methyl decanoate.
Uniqueness
Decanoic acid, 6-nitro-9-oxo-, methyl ester is unique due to the presence of both the nitro and keto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87298-08-6 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 6-nitro-9-oxodecanoate |
InChI |
InChI=1S/C11H19NO5/c1-9(13)7-8-10(12(15)16)5-3-4-6-11(14)17-2/h10H,3-8H2,1-2H3 |
InChI Key |
GLXSPIVFZGVPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(CCCCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
